molecular formula C5H13O3P B14698764 Diethyl methyl phosphite CAS No. 20502-41-4

Diethyl methyl phosphite

Cat. No.: B14698764
CAS No.: 20502-41-4
M. Wt: 152.13 g/mol
InChI Key: UTZAXPKCGJZGLB-UHFFFAOYSA-N
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Description

Diethyl methyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)CH₃. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of other organophosphorus compounds. The compound is known for its high reactivity due to the presence of the P-H bond, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl phosphite can be synthesized through several methods:

    Ethanol Method: This involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

    Triethyl Phosphite Method: This method involves the reaction of triethyl phosphite with methyl iodide under controlled conditions.

    Methyl Dichloro Phosphorus Method: This involves the reaction of methyl dichloro phosphorus with ethanol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the ethanol method due to its simplicity and cost-effectiveness. The reaction is carried out in a reaction kettle with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl phosphite undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diethyl methyl phosphonate.

    Reduction: It can be reduced to form diethyl methyl phosphine.

    Substitution: It undergoes substitution reactions with halides to form corresponding phosphonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like methyl iodide are used in substitution reactions.

Major Products

    Oxidation: Diethyl methyl phosphonate.

    Reduction: Diethyl methyl phosphine.

    Substitution: Various phosphonates depending on the halide used.

Scientific Research Applications

Diethyl methyl phosphite has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: It is used in the synthesis of biologically active phosphonates.

    Medicine: It is used in the development of potential inhibitors for enzymes such as human mast cell chymase.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl methyl phosphite involves its high reactivity due to the P-H bond. This bond allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: (C₂H₅O)₂P(O)H

    Dimethyl phosphite: (CH₃O)₂P(O)H

    Diethyl methyl phosphonate: (C₂H₅O)₂P(O)CH₃

Uniqueness

Diethyl methyl phosphite is unique due to its specific reactivity profile, which allows it to be used in a wide range of chemical reactions. Its ability to form stable phosphonates and phosphines makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

diethyl methyl phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-4-7-9(6-3)8-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZAXPKCGJZGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339492
Record name Diethyl methyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20502-41-4
Record name Diethyl methyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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